3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Medicinal chemists seeking ATP-competitive kinase inhibitors often face inconsistent biological activity due to suboptimal heterocyclic substitution. 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (CAS 943541-20-6) overcomes this challenge with a precise 1-methylpyrazole motif that ensures critical hydrogen-bonding within the kinase ATP pocket. - Enables 82% isolated yield in Suzuki-Miyaura coupling, ensuring cost-effective scale-up to pilot-plant operations. - Validated Aurora-A kinase inhibition (IC₅₀ = 0.067 µM) and CDK2 activity (IC₅₀ = 25 µM) for reliable SAR starting points. - Supplied at 95% purity with defined storage (2-8°C, inert gas), suitable as an analytical reference standard for HPLC method development.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
CAS No. 943541-20-6
Cat. No. B1464012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
CAS943541-20-6
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NN=C(C=C2)Cl
InChIInChI=1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3
InChIKeyLIRXMNGKIROHGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine: A Pyridazine Building Block for Kinase Drug Discovery


3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (CAS 943541-20-6) is a heterocyclic compound belonging to the pyridazine class, characterized by a chlorine atom at the 3-position and a 1-methyl-1H-pyrazol-4-yl substituent at the 6-position. It is primarily utilized as a synthetic intermediate and scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology applications [1]. The compound is commercially available with a typical purity of 95% and is stored under inert gas at 2-8°C to maintain stability .

1 Kinase inhibitor intermediate synthesis
2 1-Methylpyrazole motif for ATP-site interaction
3 Reported in c-Met inhibitor patent WO2008155378A1 synthesis

Why Generic Pyridazine Analogs Cannot Substitute in Kinase Inhibitor Synthesis


The 1-methyl-1H-pyrazol-4-yl substitution pattern on the pyridazine core is critical for specific interactions within the ATP-binding pocket of target kinases. Generic pyridazine analogs lacking this precise substitution—such as the non-methylated 3-chloro-6-(1H-pyrazol-4-yl)pyridazine (CAS 1211519-08-2)—exhibit altered hydrogen-bonding capacity and steric profiles, which can drastically reduce binding affinity and selectivity [1]. Furthermore, the chlorine atom at the 3-position serves as a key synthetic handle for downstream derivatization; replacement with other halogens (e.g., bromine) or hydrogen alters both reactivity and pharmacokinetic properties, making direct substitution infeasible without compromising the intended synthetic route or biological activity [2].

Analog mismatch

Non-methylated pyrazole analog may shift hydrogen-bonding and steric profile, influencing kinase selectivity.

Halogen reactivity

Replacing 3-chloro with Br or H can alter cross-coupling reactivity and downstream properties, requiring route re-assessment.

Stability documentation

Long-term storage stability of the non-methylated analog is less documented, introducing potential batch variability.

Quantitative Differentiation Against Structural Analogs and In-Class Alternatives


Synthetic Yield in Suzuki-Miyaura Cross-Coupling

In the synthesis of 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine via Suzuki-Miyaura cross-coupling, the reaction between 3-chloro-6-iodopyridazine and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, catalyzed by Pd(OAc)₂/PPh₃, achieved an isolated yield of 82% . This compares favorably to yields typically reported for analogous couplings using non-methylated pyrazole boronic esters (e.g., 3-chloro-6-(1H-pyrazol-4-yl)pyridazine, where yields often fall below 70% due to competing protodeboronation and lower reactivity). The high yield is attributed to the electron-donating methyl group on the pyrazole, which stabilizes the boronic ester and enhances transmetalation efficiency .

Suzuki coupling yield
Reported
82% isolated yield; non-methylated analog yields typically below 70%
Supports synthesis efficiency assessment
Pd(OAc)₂/PPh₃, K₃PO₄, BTEAC, THF/H₂O, 65°C, 16 h
Medicinal Chemistry Organic Synthesis Cross-Coupling

Purity and Storage Stability

Commercial suppliers specify a minimum purity of 95% for 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine, with storage recommended under inert gas (N₂/Ar) at 2-8°C to prevent degradation . In contrast, the non-methylated analog 3-chloro-6-(1H-pyrazol-4-yl)pyridazine is often supplied at 97% purity but lacks the same stringent storage validation; its stability under identical conditions is not as well-documented, leading to potential batch-to-batch variability in long-term studies . The methyl group contributes to reduced hygroscopicity and improved solid-state stability, as inferred from the class of N-methylpyrazoles [1].

Purity & storage spec
Class-level
95% purity; storage at 2–8°C under inert gas recommended. Non-methylated analog: 97% purity, storage stability less documented.
Supports specification review for research consistency
Stability inferred from N-methylpyrazole class; direct storage data to verify
Analytical Chemistry Chemical Procurement Stability Studies

Synthetic Versatility as Key Intermediate in c-Met Inhibitor Patents

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine is explicitly claimed as a critical intermediate in the synthesis of 6-{difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline (Compound I), a potent c-Met kinase inhibitor under development for oncology [1]. The analogous non-methylated pyrazole intermediate (3-chloro-6-(1H-pyrazol-4-yl)pyridazine) does not appear in the patent claims for this inhibitor series, suggesting that the N-methyl group is essential for achieving the desired pharmacokinetic profile or synthetic efficiency [1]. The methyl group likely improves lipophilicity (predicted LogP increase of ~0.5 units) and reduces metabolic N-demethylation compared to the free NH analog.

c-Met inhibitor patent use
Head-to-head
Explicitly claimed as intermediate in WO2008155378A1; non-methylated analog not cited in same patent.
Supports selection for c-Met inhibitor synthetic route context
Predicted LogP increase ~0.5 units; metabolic N-demethylation profile context
Medicinal Chemistry Kinase Inhibitors Patent Chemistry

Optimal Research and Industrial Applications


Synthesis of c-Met Kinase Inhibitors

This compound is ideally suited for the synthesis of 6-{difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline and related c-Met kinase inhibitors, as demonstrated in patent WO2008155378A1 [1]. Its high synthetic yield (82%) in the key Suzuki-Miyaura coupling step ensures cost-effective production of advanced intermediates.

ATP-Competitive Kinase Probe Development

The pyridazine core and 1-methylpyrazole moiety enable the compound to serve as a versatile scaffold for designing ATP-competitive kinase probes. Its established use in Aurora-A kinase inhibition (IC₅₀ = 0.067 µM) and CDK2 inhibition (IC₅₀ = 25 µM) provides a starting point for structure-activity relationship (SAR) studies .

Scale-Up of Cross-Coupling Reactions

The robust Suzuki-Miyaura coupling protocol yielding 82% isolated product makes this compound an excellent candidate for process-scale synthesis. The well-documented reaction conditions (Pd(OAc)₂/PPh₃, K₃PO₄, BTEAC, THF/H₂O, 65°C) and high yield facilitate technology transfer to pilot-plant operations .

Analytical Reference Standard Procurement

With a validated purity of 95% and defined storage conditions (2-8°C under inert gas), 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine is suitable for use as an analytical reference standard in HPLC method development and impurity profiling for pyridazine-based drug candidates .

Application
Selection Property
Validation Focus
c-Met inhibitor intermediate synthesis
Methylpyrazole substitution compatibility
Synthetic route alignment with patent WO2008155378A1 context
Kinase probe scaffold design
Pyridazine core and 1-methylpyrazole motif
Kinase selectivity panel screening context
Cross-coupling scale-up assessment
Suzuki-Miyaura coupling protocol reported robustness
Process parameter transferability review
Research analytical reference use
Purity specification and defined storage
HPLC method development support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.